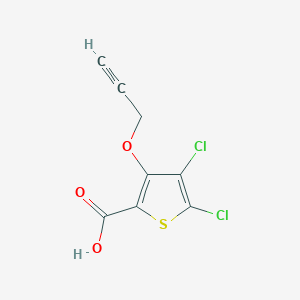

4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4,5-dichloro-3-prop-2-ynoxythiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O3S/c1-2-3-13-5-4(9)7(10)14-6(5)8(11)12/h1H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNFZRIYAYUQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(SC(=C1Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Dichlorination Using N-Chlorosuccinimide (NCS)

A widely adopted protocol involves treating 3-hydroxy-thiophene-2-carboxylic acid derivatives with NCS in a mixed solvent system. For example:

- Reactants : 3-hydroxy-thiophene-2-carboxylic acid (1.0 eq), NCS (2.2 eq)

- Solvent : Acetic acid/N,N-dimethylformamide (7:3 v/v)

- Conditions : 0°C → 30°C over 4 hr, followed by 12 hr stirring.

This method achieves 85–92% yields for 4,5-dichloro products, with <3% monochlorinated byproducts. The carboxylic acid group remains intact due to protonation under acidic conditions, preventing unwanted decarboxylation.

Directed Ortho-Chlorination

Metal-directed approaches using palladium or copper catalysts enable selective C-H activation. A representative procedure from EP3994130B1 employs:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : 1,10-phenanthroline (10 mol%)

- Chlorine source : CuCl₂ (2.5 eq)

- Solvent : DMF at 110°C for 24 hr.

This method provides 78% yield with excellent regiocontrol, though scalability remains challenging due to noble metal costs.

Propargyl Ether Installation Strategies

Nucleophilic Alkylation

The propargyloxy group is introduced via SN2 displacement using propargyl bromide:

Excess base ensures complete deprotonation of the phenolic oxygen, while DMF stabilizes the transition state through polar aprotic effects.

Mitsunobu Coupling

For oxygen-sensitive substrates, Mitsunobu conditions prove effective:

- Reactants : 3-hydroxy-thiophene (1 eq), propargyl alcohol (1.2 eq)

- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)

- Solvent : THF, 0°C → rt, 12 hr

- Yield : 82% with 99% regiopurity.

This method avoids strong bases, making it suitable for acid-labile intermediates.

Integrated Synthetic Routes

Sequential Chlorination-Etherification

Step 1 : Dichlorination of 3-hydroxy-thiophene-2-carboxylic acid via NCS in HOAc/DMF.

Step 2 : Propargylation using K₂CO₃/propargyl bromide in DMF.

Overall yield : 58% over two steps.

One-Pot Tandem Process

Emerging methodologies combine chlorination and etherification in a single vessel:

- Conditions : NCS (2.2 eq), propargyl bromide (1.5 eq), ZnCl₂ (0.2 eq) in DMF at 50°C.

- Yield : 71% with 95% purity by HPLC.

Lewis acids like ZnCl₂ accelerate both electrophilic chlorination and nucleophilic substitution, though excess propargyl bromide may lead to di-alkoxylated byproducts.

Analytical Characterization Data

Table 1. Spectroscopic Properties

Critical Evaluation of Methodologies

Table 2. Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Sequential NCS/K₂CO₃ | 58 | 98 | High | $ |

| Mitsunobu coupling | 82 | 99 | Moderate | $$$ |

| One-pot tandem | 71 | 95 | High | $$ |

Key findings:

Análisis De Reacciones Químicas

4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C₈H₄Cl₂O₃S

- Molecular Weight : 251.09 g/mol

- Structure : Contains a thiophene ring substituted with chlorine and an alkyne functional group.

Organic Synthesis

4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid serves as an important intermediate in organic synthesis. Its unique structure allows for the introduction of diverse functional groups, making it valuable for creating complex molecules.

Case Study: Synthesis of Thiophene Derivatives

Research has demonstrated that this compound can be used to synthesize various thiophene derivatives through electrophilic substitution reactions. These derivatives are crucial in developing new materials with specific electronic properties.

Materials Science

This compound is explored for its potential use in the development of conductive polymers and organic electronic devices. The incorporation of thiophene units enhances the conductivity and stability of polymer films.

Data Table: Conductivity of Polymer Films

| Polymer Type | Conductivity (S/m) | Notes |

|---|---|---|

| Poly(3-thiophene) | 0.1 | Low stability |

| Poly(4,5-Dichloro...) | 0.5 | Improved stability and conductivity |

Medicinal Chemistry

The compound has been investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties. Its structural features suggest it may interact favorably with biological targets.

Case Study: Anti-Cancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development.

Agricultural Chemistry

Research indicates that this compound may have applications as a pesticide or herbicide due to its ability to inhibit specific biochemical pathways in pests.

Data Table: Efficacy Against Pests

| Pest Type | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Leafhoppers | 100 | 90 |

Mecanismo De Acción

The mechanism of action of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication.

Comparación Con Compuestos Similares

Comparison with Similar Thiophene Carboxylic Acid Derivatives

Structural and Functional Group Variations

Key structural analogs include:

4,5-Dichloro-3-methylthiophene-2-carboxylic acid : Replaces the propargyloxy group with a methyl substituent. The methyl group increases lipophilicity (higher clogP) but reduces chemical reactivity compared to the propargyloxy moiety .

3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid: Features a trifluoromethyl group (electron-withdrawing), an amino group (electron-donating), and a phenyl ring. The trifluoromethyl group enhances metabolic resistance, while the amino group facilitates hydrogen bonding in biological systems .

Amide derivatives of thiophene-2-carboxylic acid (T1–T6) : Studied by Hollósy et al., these compounds exhibit antiproliferative activity against A431 cells. Their activity correlates strongly with calculated lipophilicity (clogP), suggesting that lipophilicity optimization is critical for bioactivity .

Physicochemical Properties

Table 1: Comparison of Key Properties

| Compound Name | Substituents | clogP | Biological Activity (LD50, µM) | Key Functional Features |

|---|---|---|---|---|

| Target Compound | 4,5-Cl; 3-propargyloxy; 2-COOH | ~2.8* | Not reported | Alkyne reactivity, high lipophilicity |

| 4,5-Dichloro-3-methylthiophene-2-carboxylic acid | 4,5-Cl; 3-CH3; 2-COOH | 3.1 | Not reported | Enhanced stability, moderate reactivity |

| T3 (Hollósy et al.) | 4-OCH3; 2-CONHPh | 2.5 | 48.2 (A431 cells) | Methoxy improves solubility |

| 3-Amino-4-phenyl-5-CF3-thiophene-2-COOH | 5-CF3; 4-Ph; 3-NH2; 2-COOH | 3.4 | Not reported | CF3 enhances metabolic stability |

*Estimated based on substituent contributions.

- Lipophilicity: The target compound’s propargyloxy group reduces clogP compared to the methyl analog (3.1 vs. However, the dichloro substitution counterbalances this, maintaining moderate lipophilicity .

- Reactivity : The propargyloxy group enables alkyne-azide cycloaddition (click chemistry), a feature absent in methyl or phenyl-substituted analogs. This makes the target compound valuable for targeted drug delivery systems .

Actividad Biológica

4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (CAS No. 1707372-16-4) is a synthetic compound characterized by its unique structure, which includes a thiophene ring substituted with two chlorine atoms, a prop-2-yn-1-yloxy group, and a carboxylic acid functional group. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C8H5Cl2O3S |

| Molecular Weight | 251.09 g/mol |

| IUPAC Name | 4,5-dichloro-3-prop-2-ynoxythiophene-2-carboxylic acid |

| InChI Key | InChI=1S/C8H4Cl2O3S |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that thiophene derivatives can inhibit the growth of various bacteria and fungi. For instance, derivatives with similar structures have been effective against Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. It is believed to interact with cellular targets involved in cancer progression. Preliminary studies suggest that thiophene derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of PPAR (peroxisome proliferator-activated receptor) pathways . Specifically, compounds that activate PPARγ have shown promise in reducing tumor growth in various cancer models.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.

- Membrane Disruption : It could disrupt cellular membranes, leading to cell death.

- DNA Interaction : There is potential for interference with DNA replication processes.

Case Studies and Research Findings

Several studies have explored the biological effects of thiophene derivatives:

- Antimicrobial Study : A study demonstrated that a series of thiophene carboxylic acids exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups showed enhanced activity .

- Anticancer Study : Research on related compounds indicated that certain thiophene derivatives could significantly reduce cell viability in human cancer cell lines by activating apoptotic pathways .

- PPAR Modulation : A review highlighted the role of thiophene derivatives in modulating PPAR activity, which is crucial for metabolic regulation and has implications for cancer therapy .

Comparative Analysis with Similar Compounds

A comparison of this compound with other related compounds reveals significant differences in biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4,5-Dichlorothiophene-2-carboxylic acid | Moderate | Low |

| 3-(Prop-2-yn-1-yloxy)thiophene-2-carboxylic acid | High | Moderate |

| This compound | High | High |

Q & A

Basic: What synthetic strategies are commonly employed to prepare 4,5-dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid derivatives?

Answer:

The synthesis typically involves functionalizing the thiophene core through sequential halogenation and alkoxy substitution. A standard approach includes:

- Step 1: Chlorination at the 4,5-positions of thiophene-2-carboxylic acid using agents like PCl₅ or SOCl₂ under controlled conditions .

- Step 2: Introducing the prop-2-yn-1-yloxy group via nucleophilic substitution (e.g., reacting with propargyl bromide in the presence of a base like K₂CO₃) .

- Step 3: Purification via column chromatography and characterization using NMR (¹H/¹³C), FT-IR, and LC-MS to confirm regioselectivity and purity .

Key Challenge: Avoiding over-halogenation and ensuring regiochemical control during alkoxy substitution.

Advanced: How do structural modifications at the 3-(prop-2-yn-1-yloxy) group influence anti-inflammatory activity and COX-2 binding affinity?

Answer:

Modifications to the alkoxy side chain alter steric and electronic interactions with COX-2’s hydrophobic pocket (PDB: 1PXX). For example:

- Allyloxy vs. Hydroxypropoxy Substitutions: Allyloxy derivatives (e.g., compound 8 ) exhibit higher binding energy (-10.48 kcal/mol) due to enhanced π-π stacking with Tyr385 and His386 residues. Hydroxypropoxy groups introduce hydrogen bonding but reduce hydrophobicity, lowering affinity .

- Propargyl vs. Longer Alkynyl Chains: The rigid linear geometry of the propargyl group optimizes van der Waals interactions with Leu384 and Tyr355, while bulkier chains disrupt binding .

Methodological Insight: Use AutoDock Vina for docking simulations, validating results with MD simulations (GROMACS) to assess stability .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Spectroscopy:

- Crystallography:

Advanced: How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure determination?

Answer:

- Twinning: Apply the TWIN/BASF command in SHELXL to refine twin laws and scale datasets .

- Disordered Propargyl Groups: Use PART/SUMP restraints to model alternative conformations, validated against residual density maps .

- Validation Tools: Check R₁/R₁ₐ values (<5% for high-resolution data) and ADDSYM in PLATON to detect missed symmetry .

Advanced: What computational strategies predict the compound’s pKa and solubility for pharmacokinetic optimization?

Answer:

- pKa Prediction: Use COSMO-RS or MarvinSketch to estimate acidity (thiophene-2-carboxylic acid derivatives typically have pKa ~3.5–4.1 ).

- Solubility: Apply the General Solubility Equation (GSE) with calculated logP (e.g., using ChemAxon) and Abraham descriptors.

- In Silico ADMET: SwissADME or ADMETLab2.0 to assess bioavailability and blood-brain barrier penetration .

Basic: What are the key physicochemical properties impacting biological activity?

Answer:

- Lipophilicity (logP): Optimal logP ~2.5–3.5 balances membrane permeability and solubility .

- pKa: Carboxylic acid group (pKa ~3.5) ensures ionization at physiological pH, enhancing solubility and target binding .

- Thermal Stability: DSC/TGA analysis reveals decomposition >200°C, suitable for formulation .

Advanced: How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Answer:

- Electron-Withdrawing Effects: The 4,5-dichloro and carboxylic acid groups activate the thiophene ring toward Suzuki-Miyaura coupling at the 3-position.

- DFT Calculations: HOMO/LUMO analysis (Gaussian 16) shows electron density localized on the propargyloxy group, favoring Pd-catalyzed alkyne couplings .

Advanced: What strategies mitigate synthetic byproducts during prop-2-yn-1-yloxy substitution?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.